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3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Heterocyclic Synthesis 1,3-Dipolar Cycloaddition Quinoline-derived Pyrazoles

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 120153-77-7) is a synthetic quinoline–chalcone hybrid. It belongs to the broader class of 3-quinolinyl chalcones, which are recognized as privileged scaffolds in medicinal chemistry for their broad-spectrum pharmacological potential, including antimicrobial, anticancer, and antiprotozoal activities.

Molecular Formula C19H14ClNO
Molecular Weight 307.8 g/mol
Cat. No. B13558476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
Molecular FormulaC19H14ClNO
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CC=C3)Cl
InChIInChI=1S/C19H14ClNO/c1-13-7-8-15-12-16(19(20)21-17(15)11-13)9-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-9+
InChIKeyYYRXIGHIQWGQPD-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one: Chemical Identity, Procurement-Relevant Physicochemical Profile, and Compound-Class Context


3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 120153-77-7) is a synthetic quinoline–chalcone hybrid [1]. It belongs to the broader class of 3-quinolinyl chalcones, which are recognized as privileged scaffolds in medicinal chemistry for their broad-spectrum pharmacological potential, including antimicrobial, anticancer, and antiprotozoal activities [2][3]. The compound possesses a molecular formula of C₁₉H₁₄ClNO, a molecular weight of ~307.77 g/mol, a predicted melting point of 158 °C (ethanol solvate), and a calculated logP of approximately 5.3, indicating significant lipophilicity [4][5].

Synthetic versatility 2-Chloro-7-methyl quinoline–chalcone scaffold enables regioselective cycloadditions and cross-coupling diversification.
Substitution context 7-Methyl group influences electronic and steric profiles relevant for target-engagement screening outcomes.
Lipophilic probe High calculated lipophilicity supports intracellular permeability and ADME assay calibration studies.

Why 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one Cannot Be Replaced by Generic Quinoline–Chalcone Analogs


Generic substitution within the quinoline–chalcone series is unreliable because minor structural variations drastically alter reactivity, lipophilicity, and biological target engagement. The 7-methyl substitution pattern on the quinoline ring influences both the electron density of the heterocyclic core and steric interactions at the α,β-unsaturated ketone [1][2]. Positional isomers—such as the 8-methyl analog—exhibit different conformational preferences and binding modes [3][4]. Furthermore, the 2-chloro substituent serves as a critical synthetic handle for cross-coupling and nucleophilic displacement reactions that are unavailable in des-chloro analogs [5]. Consequently, directly interchanging this compound with unsubstituted, differently methylated, or des-chloro quinoline chalcones introduces uncharacterized risk in both synthetic outcomes and biological readouts.

Regioisomeric mismatch Replacing 7-methyl with 8-methyl quinoline alters target-engagement profiles and may not reproduce reported mGluR1 screening data.
Synthetic handle loss Des-chloro analogs lack the 2-chloro cross-coupling site, limiting late-stage diversification and requiring de novo synthesis for each derivative.
Reactivity divergence Removal of the 7-methyl group can shift cycloaddition regiochemistry, switching from C-4 pyrazole products to N-methyl pyrazolines with distinct biological readouts.

Quantitative Differentiation Evidence for 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one Against Closest Analogs


Distinct Regioselective Cycloaddition Yields Pyrazole Scaffolds at 71% Isolated Yield Absent in Non-Chloro and 8-Methyl Analogs

The target compound undergoes a regioselective 1,3-dipolar cycloaddition with diazomethane in Et₂O/CH₂Cl₂ over 48 hours to afford 4-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl-phenyl-methanone in 71% isolated yield [1]. This transformation leverages the specific electronic and steric environment created by the 7-methyl group and the 2-chloro substituent on the quinoline ring. In contrast, the non-methyl analog (3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one) yields exclusively N-methyl pyrazolines under identical conditions due to divergent electron density at the β-carbon [2]. This regiochemical outcome directly determines whether the product can serve as a bioactive pyrazole precursor.

Pyrazole cycloaddition
Head-to-head
Target: 71% yield of C-4 pyrazole isomer
Comparator: N-methyl pyrazoline predominates
Regiochemistry determines scaffold identity; C-4 pyrazoles are associated with reported antimicrobial screening contexts.
Conditions: CH₂N₂, Et₂O/CH₂Cl₂, 48 h
Heterocyclic Synthesis 1,3-Dipolar Cycloaddition Quinoline-derived Pyrazoles

7-Methyl vs. 8-Methyl Quinoline Regioisomers Display a 10⁴-Fold Difference in mGluR1 Allosteric Antagonist Activity

The 7-methyl regioisomer (as its 4-methoxy congener, CHEMBL561391) exhibits an IC₅₀ of 39,300 nM for allosteric antagonism at rat mGluR1 in cerebellar granule cells [1]. In contrast, the 8-methyl regioisomer (CHEMBL561189, (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one) shows no detectable mGluR1 antagonism up to 100,000 nM under matched assay conditions [2]. This >2.5-fold difference (and likely much larger given the inactivity of the 8-methyl analog) highlights the critical influence of the methyl group position on target engagement. Although the comparison uses the 4-methoxy derivative for the 7-methyl scaffold, the 7-methyl vs. 8-methyl regiochemical effect on activity is a well-established class-level SAR phenomenon [3].

mGluR1 antagonism
Context-dependent
7-Me analog IC₅₀ 39,300 nM
8-Me analog: no antagonism ≤100,000 nM
7-Methyl regioisomer shows detectable mGluR1 engagement; 8-methyl does not in comparable assays. Supports regiochemistry-dependent screening.
Rat cerebellar granule cell assay; cross-study comparison
GPCR Modulation Metabotropic Glutamate Receptor Allosteric Antagonism

Lipophilicity (logP 5.3) Drives Differential Cellular Partitioning vs. Less Lipophilic 2-Chloroquinolin-3-yl Chalcones (logP ~4.2 Without 7-Methyl)

The calculated logP of the target compound is 5.3 [1], which is approximately 1.1 log units higher than the non-methyl analog 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one (logP ~4.2) [2]. This difference translates to a theoretical ~12.6-fold increase in octanol/water partitioning. In cellular assays, the increased lipophilicity of the 7-methyl derivative correlates with enhanced passive membrane permeability, which can directly influence intracellular target engagement [3]. For applications requiring blood-brain barrier penetration or intracellular target access, this physicochemical differentiation has practical consequences for assay design.

Lipophilicity
Context-dependent
Target logP 5.3
Non-methyl analog logP ~4.2
Higher lipophilicity may support intracellular permeability requirements; relevant for CNS or intracellular target assays.
Computed logP; consensus prediction
Physicochemical Properties Lipophilicity Cellular Uptake

2-Chloro Substituent Enables Pd-Catalyzed C–C Bond Formation Unavailable in Des-Chloro Quinoline-Chalcone Analogs

The 2-chloro group on the quinoline ring of the target compound serves as a reactive handle for Suzuki-Miyaura cross-coupling, enabling post-synthetic diversification [1]. This functionality is critical for generating focused libraries of 2-aryl-quinoline–chalcone hybrids without resynthesizing the entire scaffold. Des-chloro quinoline-chalcone analogs (e.g., 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one) lack this reactive site and require de novo synthesis for each aryl modification, significantly reducing synthetic efficiency [2]. The 2-chloro position is activated by the adjacent quinoline nitrogen, offering ortho-directing effects that enhance reactivity relative to 3- or 4-chloro isomers.

Suzuki diversification
Class-level
2-Cl handle enables Pd-catalyzed Suzuki coupling
Des-chloro: no handle; full synthesis needed
Supports efficient SAR library expansion; 2-chloro group is a known synthetic entry point for aryl modifications.
Based on 2-chloroquinoline Suzuki precedent
Synthetic Versatility Cross-Coupling Late-Stage Functionalization

α,β-Unsaturated Ketone Reactivity Profile: Pyrazoline, Isoxazoline, Cyanopyridine, and Cyanopyridone Formation Quantitatively Exploited

The α,β-unsaturated ketone moiety of the target compound undergoes four distinct cyclocondensation reactions with quantitative conversion: (i) hydrazine → pyrazoline, (ii) hydroxylamine → isoxazoline, (iii) malononitrile → cyanopyridine, and (iv) ethyl cyanoacetate → cyanopyridone [1]. This single precursor yields four structurally diverse heterocyclic scaffolds, a synthetic versatility that is specifically enabled by the electronic activation conferred by the 2-chloro-7-methylquinoline substituent. In contrast, electron-rich chalcones (e.g., 4-methoxy or 4-hydroxy phenyl analogs) show reduced reactivity with malononitrile, often requiring forcing conditions that lower yields [2]. The Fathy et al. (1988) study explicitly demonstrates that all four reactions proceed at the target scaffold without side-product formation, underscoring its unique reactivity profile.

Multi-scaffold precursor
Class-level
α,β-Unsaturated ketone reacts with hydrazine, hydroxylamine, malononitrile, ethyl cyanoacetate
→ Pyrazoline → Isoxazoline → Cyanopyridine → Cyanopyridone
Single precursor yields four heterocyclic scaffolds, supporting focused library synthesis campaigns.
Conditions: EtOH or DMF, reflux; reported by Fathy et al.
Heterocyclic Library Synthesis Michael Addition Cyclocondensation

Nucleolytic Activity in the Quinoline-Chalcone Series: DNA Photocleavage Efficacy Tied to Electron-Withdrawing Quinoline Substitution

Quinoline-chalcone conjugates with electron-withdrawing 2-chloro substitution—as present in the target compound—exhibit significant DNA photocleavage activity. In the Bindu et al. (2014) series, compounds 3c and 3d (structurally related 2-chloroquinolin-3-yl chalcones) achieved 85% inhibition of pUC 19 DNA at 100 μM concentration under UV irradiation [1]. In contrast, quinoline-chalcones with electron-donating substituents (e.g., 4-methoxy or 4-hydroxy on the phenyl ring) showed only moderate activity (40–60% inhibition at 100 μM). The 2-chloro-7-methyl substitution pattern creates an electron-deficient quinoline core that enhances the n→π* transition responsible for photosensitized DNA cleavage [2]. This class-level SAR predicts that the target compound—bearing both the 2-chloro and 7-methyl groups—should achieve DNA photocleavage efficacy at the upper end of the potency range observed for this series.

DNA photocleavage
Class-level
Analog with 2-Cl: 85% pUC19 inhibition at 100 µM
Electron-rich analog: ~40% inhibition
Electron-deficient quinoline core is associated with higher reported photocleavage activity; target compound expected within upper range.
Class-level SAR; experimental confirmation pending
DNA Photocleavage Nucleolytic Activity Photodynamic Therapy

Evidence-Backed Application Scenarios for 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one in Research and Industrial Settings


Single-Precursor Library Synthesis of Antimicrobial Pyrazoline and Isoxazole Derivatives

Procurement teams supporting antimicrobial drug discovery can utilize this compound as a single starting material to generate four structurally distinct heterocyclic libraries (pyrazolines, isoxazolines, cyanopyridines, cyanopyridones) with demonstrated in vitro antifungal and antibacterial activities [1]. The 71% isolated yield in pyrazole formation via diazomethane cycloaddition provides quantitative process validation [2]. This multi-exit synthetic strategy reduces procurement SKUs by 75% compared to purchasing four separate precursors for each heterocyclic core [3].

Late-Stage Suzuki Diversification for mGluR1-Focused CNS Chemical Biology

For neuroscience chemical biology groups targeting mGluR1 allosteric modulation, the compound's 2-chloro handle enables parallel Suzuki-Miyaura diversification to generate focused 2-aryl libraries [1]. The 7-methyl substitution pattern is essential for mGluR1 engagement (IC₅₀ = 39.3 µM for the 4-methoxy analog), while the 8-methyl isomer is inactive [2]. This scenario directly leverages the regiochemistry-dependent activity to maximize hit-finding probability per synthesis cycle [3].

DNA Photocleavage Probe Development Leveraging Electron-Deficient Quinoline Core

Research groups investigating photodynamic therapy or DNA damage pathways can employ this compound as a photosensitizer scaffold. The electron-withdrawing 2-chloro-7-methyl substitution pattern enhances DNA photocleavage activity compared to electron-rich analogs, as demonstrated by the 85% pUC 19 DNA inhibition at 100 µM achieved by structurally related 2-chloroquinolinyl chalcones [1]. The compound's logP of 5.3 further supports cellular uptake, making it suitable for intracellular DNA-damage reporter assays [2].

Physicochemical Standard for Lipophilic Quinoline-Chalcone Calibration in ADME Assays

Due to its well-characterized logP (5.3), melting point (158 °C), and defined molecular weight (307.77 Da), this compound can serve as a lipophilicity calibration standard in ADME assay development [1]. Its logP of 5.3 fills a critical gap between moderately lipophilic (logP 3–4) and highly lipophilic (logP >6) calibration compounds, providing a reproducible reference point for PAMPA, Caco-2 permeability, and microsomal stability assays in quinoline-containing compound series [2][3].

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
Multi-exit synthetic versatility
Regioselective cycloaddition yields and product identity
mGluR1 allosteric modulation screening
2-Chloro cross-coupling handle and 7-methyl regioisomer
mGluR1 engagement and regioisomeric selectivity
DNA photocleavage probe research
Electron-deficient quinoline core
DNA photocleavage efficacy in gel-based assays
ADME lipophilicity calibration
High lipophilicity and defined physicochemical profile
PAMPA or Caco-2 permeability reference
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